molecular formula C20H20ClN3O3 B10998394 N-[2-(4-chlorophenyl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide

N-[2-(4-chlorophenyl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide

Cat. No.: B10998394
M. Wt: 385.8 g/mol
InChI Key: UZCAAWPITVXNPK-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzodiazepine core. This can be achieved through the reaction of an ortho-diamine with a suitable diketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The next step involves the alkylation of the benzodiazepine core with a 4-chlorophenyl ethyl halide in the presence of a base such as potassium carbonate.

    Formation of the Propanamide Side Chain: Finally, the propanamide side chain is introduced through an amide coupling reaction, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazepine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the ketone groups in the benzodiazepine ring, potentially altering the compound’s pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of benzodiazepines in various chemical reactions.

Biology

Biologically, N-[2-(4-chlorophenyl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound is explored for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and other neurological disorders. Its ability to modulate neurotransmitter activity makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the synthesis of more complex pharmaceuticals or as an intermediate in the production of other benzodiazepine derivatives.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This interaction is mediated through the benzodiazepine binding site on the GABA receptor, which modulates the receptor’s activity and increases the flow of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. The presence of the chlorophenyl group and the specific positioning of the propanamide side chain can influence its binding affinity and selectivity for the GABA receptor, potentially leading to different therapeutic effects and side effect profiles compared to other benzodiazepines.

Properties

Molecular Formula

C20H20ClN3O3

Molecular Weight

385.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide

InChI

InChI=1S/C20H20ClN3O3/c21-14-7-5-13(6-8-14)11-12-22-18(25)10-9-17-20(27)23-16-4-2-1-3-15(16)19(26)24-17/h1-8,17H,9-12H2,(H,22,25)(H,23,27)(H,24,26)

InChI Key

UZCAAWPITVXNPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCCC3=CC=C(C=C3)Cl

Origin of Product

United States

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